1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane

Descripción general

Descripción

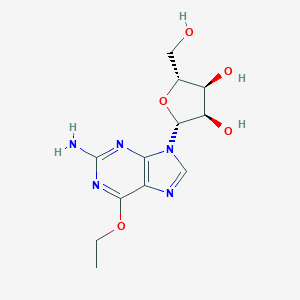

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane is a silylating reagent used for simultaneous protection of 3’- and 5’-hydroxy functions of ribonucleosides . It is used in the analysis of Watson-Crick and Hoogstein base pairing in nucleotides . It is also employed in the formation of ribavirin chemical delivery systems .

Synthesis Analysis

There is a new approach to the synthesis of symmetrical 1,3-Dichloro-1,1,3,3-Tetraorganyl- and 1,1,3,3-Tetrachloro-1,3- Diorganyldisiloxanes .Molecular Structure Analysis

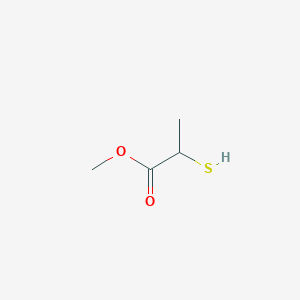

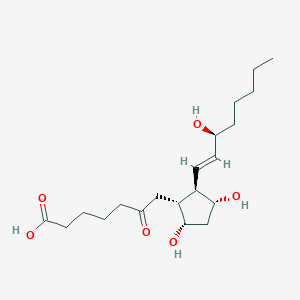

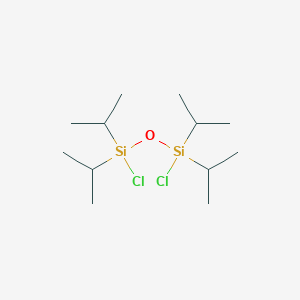

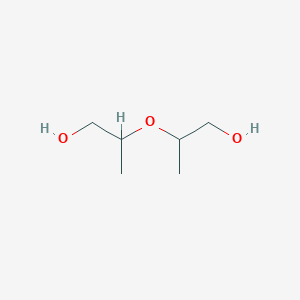

The molecular formula of 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane is C12H28Cl2OSi2 . The molecular weight is 315.43 .Chemical Reactions Analysis

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane is used as a silylating reagent for the protection of the 3’- and 5’-hydroxy functions of ribonucleosides . It is also used in the formation of ribavirin chemical delivery systems .Physical And Chemical Properties Analysis

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane is a colorless liquid . It has a boiling point of 70 °C at 0.5 mmHg , and a density of 0.986 g/mL at 25 °C . The refractive index is 1.454 at 20 °C . It is miscible with dimethylformamide, hexane, ethyl acetate, chloroform, and dichloromethane .Aplicaciones Científicas De Investigación

Silylating Reagent

This compound is used as a silylating reagent . Silylation is a process that protects reactive sites in organic molecules by replacing a specific atom with a silyl group. This process is commonly used in organic synthesis and analytical chemistry.

Protection of Hydroxy Functions of Ribonucleosides

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane is used for simultaneous protection of 3’- and 5’-hydroxy functions of ribonucleosides . This is crucial in the synthesis of nucleosides and nucleotides, which are key components of DNA and RNA.

Analysis of Watson-Crick and Hoogstein Base Pairing

This compound is used in the analysis of Watson-Crick and Hoogstein base pairing in nucleotides . Watson-Crick base pairs are the building blocks of the DNA double helix, while Hoogstein base pairs play a role in the formation of DNA triple helices.

Formation of Ribavirin Chemical Delivery Systems

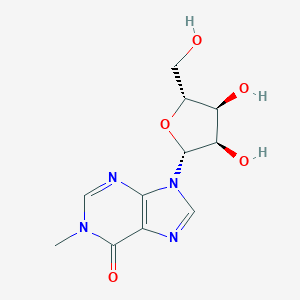

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane is employed in the formation of ribavirin chemical delivery systems . Ribavirin is an antiviral medication used to treat a variety of viral infections.

Protecting Group Reagent for Open-Chain Polyhydroxy Compounds

This compound serves as a protecting group reagent for open-chain polyhydroxy compounds . Protecting groups are functional groups used in chemistry to temporarily block one or more reactive sites in a molecule during a chemical reaction.

Preparation of Cyclic Bridged Peptides

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane is involved in the preparation of cyclic bridged peptides . These peptides have potential applications in drug discovery due to their stability and selectivity.

Mecanismo De Acción

Target of Action

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane, also known as 1,3-Dichlorotetraisopropyldisiloxane, primarily targets the 3’- and 5’-hydroxy functions of ribonucleosides . These hydroxy functions play a crucial role in the formation of nucleic acids, which are the building blocks of DNA and RNA.

Mode of Action

This compound acts as a silylating reagent , which means it introduces a silyl group into a molecule . In this case, it adds a silyl group to the 3’- and 5’-hydroxy functions of ribonucleosides, thereby protecting these groups during subsequent chemical reactions .

Biochemical Pathways

The silylation of ribonucleosides by 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane affects the Watson-Crick and Hoogstein base pairing in nucleotides . These base pairings are fundamental to the structure and function of DNA and RNA. By modifying these pairings, the compound can influence the biochemical pathways involving nucleic acids.

Result of Action

The primary result of the action of 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane is the protection of the 3’- and 5’-hydroxy functions of ribonucleosides . This protection can prevent unwanted reactions at these sites, allowing for more precise control over chemical reactions involving nucleic acids.

Action Environment

The action of 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane can be influenced by various environmental factors. For instance, it should be stored under an inert gas and away from moisture, as it can decompose in the presence of moisture . Additionally, it should be stored at room temperature and in a well-ventilated place . These conditions help maintain the stability and efficacy of the compound.

Safety and Hazards

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane is classified as a combustible liquid . It causes severe skin burns and eye damage . It is recommended to not breathe dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn . It should be kept away from heat, sparks, open flames, and hot surfaces .

Direcciones Futuras

As a silylating reagent, 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane has potential applications in the analysis of Watson-Crick and Hoogstein base pairing in nucleotides . It is also employed in the formation of ribavirin chemical delivery systems , indicating its potential use in drug delivery research.

Propiedades

IUPAC Name |

chloro-[chloro-di(propan-2-yl)silyl]oxy-di(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28Cl2OSi2/c1-9(2)16(13,10(3)4)15-17(14,11(5)6)12(7)8/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYAZDRFUVZBMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(O[Si](C(C)C)(C(C)C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Cl2OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219363 | |

| Record name | 1,3-Dichlorotetraisopropyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Aldrich MSDS] | |

| Record name | 1,3-Dichlorotetraisopropyldisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane | |

CAS RN |

69304-37-6 | |

| Record name | 1,3-Dichlorotetraisopropyldisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069304376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dichlorotetraisopropyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dichlor-1,1,3,3-tetraisopropyldisiloxan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-1-[(S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-[(R)-2-[(S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethylamino]ethanol](/img/structure/B32391.png)